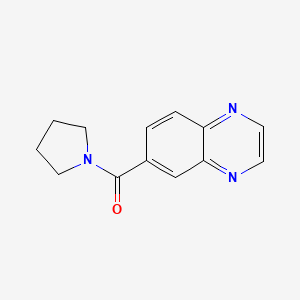

Pyrrolidin-1-yl(quinoxalin-6-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(16-7-1-2-8-16)10-3-4-11-12(9-10)15-6-5-14-11/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJNIHFPBNQNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587461 | |

| Record name | (Pyrrolidin-1-yl)(quinoxalin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938160-11-3 | |

| Record name | (Pyrrolidin-1-yl)(quinoxalin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoxaline Heterocycles in Drug Discovery and Development

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a "privileged scaffold" in medicinal chemistry. ijpsjournal.com This designation stems from its versatile biological activities and its presence in a multitude of compounds with therapeutic potential. mdpi.com The quinoxaline nucleus is a bioisostere of other important structures like quinoline (B57606) and naphthalene, allowing it to interact with a wide array of biological targets. nih.gov

The pharmacological importance of quinoxaline derivatives is extensive, with research highlighting their potential as:

Anticancer Agents: Quinoxaline-based compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. mdpi.com

Antimicrobial Agents: Derivatives of quinoxaline have shown promising activity against a range of bacterial and fungal pathogens. mdpi.com

Antiviral Agents: The antiviral potential of quinoxalines has been explored, with some derivatives showing activity against viruses such as HSV-1. ijpsjournal.com

Anti-inflammatory Agents: The quinoxaline scaffold has been associated with anti-inflammatory properties, attributed to the inhibition of inflammatory modulators. researchgate.net

The diverse biological profile of quinoxalines makes them a fertile ground for the development of new drugs targeting a wide spectrum of diseases.

The Role of Pyrrolidine Moieties As Pharmacophores in Bioactive Compounds

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone in the design of bioactive molecules. Its prevalence in natural products and synthetic drugs underscores its importance as a key pharmacophore. The structural and chemical properties of the pyrrolidine moiety contribute significantly to the biological activity of the parent molecule.

The incorporation of a pyrrolidine ring can influence a compound's properties in several ways:

Modulation of Physicochemical Properties: The basic nitrogen atom in the pyrrolidine ring can impact the solubility and lipophilicity of a molecule, which are crucial for its pharmacokinetic profile.

Establishment of Key Interactions: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets.

Introduction of Chirality: The stereochemistry of substituted pyrrolidine rings can be pivotal for selective interactions with chiral biological macromolecules such as enzymes and receptors.

Derivatives of pyrrolidine have been associated with a wide range of biological activities, including antimicrobial, antioxidant, and antidiabetic properties. nih.gov

Conceptual Integration of Quinoxaline and Pyrrolidine Scaffolds: the Case of Pyrrolidin 1 Yl Quinoxalin 6 Yl Methanone

Strategies for Constructing the Quinoxaline Core

The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in medicinal chemistry. encyclopedia.pubekb.eg Its synthesis has been extensively studied, leading to a variety of robust methodologies. nih.govmdpi.com

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine ring of the quinoxaline system. encyclopedia.pub The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl precursors. encyclopedia.pubchim.it

Over the years, numerous modifications have been developed to improve reaction conditions, yields, and environmental friendliness. nih.govmdpi.com These advancements include the use of various catalysts and alternative energy sources. For instance, microwave irradiation has been shown to significantly shorten reaction times and improve yields, often without the need for a solvent. tandfonline.comtandfonline.com A range of catalysts have been successfully employed to facilitate the condensation under milder conditions, including iodine, zinc triflate, solid acid catalysts like TiO₂-Pr-SO₃H, and hexafluoroisopropanol (HFIP). encyclopedia.pubsapub.org Green chemistry approaches often utilize water as a solvent or employ recyclable catalysts to minimize environmental impact. encyclopedia.pubresearchgate.net

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Condition | Diamine Substrate | Dicarbonyl Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| None (Microwave) | o-phenylenediamine | Acyloins | None | N/A | 3-6 min | 20-94 | tandfonline.comtandfonline.com |

| Iodine (I₂) | o-phenylenediamine | Hydroxyl ketone | DMSO | RT | 12 h | 80-90 | encyclopedia.pub |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine | α-diketones | Acetonitrile | RT | N/A | 85-91 | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine | Benzil | None | RT | 20 min | 95 | encyclopedia.pub |

| TiO₂-Pr-SO₃H | o-phenylenediamine | Benzil | None | RT | 10 min | 95 | encyclopedia.pub |

| Bentonite Clay K-10 | o-phenylenediamine | Benzil | Ethanol (B145695) | RT | 20 min | High | mdpi.com |

Cyclization Approaches for Quinoxaline Formation

Beyond direct condensation, cyclization reactions provide alternative pathways to the quinoxaline core. These methods often involve the formation of one of the heterocyclic rings from an acyclic or a different cyclic precursor.

Reductive Cyclization : This strategy typically involves the reduction of a nitro group on a substituted aniline, followed by an intramolecular cyclization. For example, 2-(2-nitro-phenylamino)-malonic acid diethyl ester can undergo reduction (e.g., with H₂/Pd/C) and subsequent cyclization to form a tetrahydroquinoxaline derivative. sapub.org Similarly, reductive cyclization of N-substituted 2-nitroanilines can yield quinoxalin-2-one structures. sapub.org

Oxidative Cyclization : In this approach, an oxidation step facilitates the ring closure. Catalytic iodine can be used to accelerate the oxidative cyclization cascade between 1,2-diamino compounds and hydroxyl ketones. encyclopedia.pub Another method involves the reaction of o-phenylenediamines with α-halo-ketones, such as phenacyl bromides, which proceeds via a condensation-oxidation sequence. nih.gov This reaction can be performed in water at elevated temperatures without the need for a catalyst. nih.gov

Palladium-Catalyzed Reactions for Quinoxaline Functionalization

Palladium catalysis is a powerful tool for the functionalization of pre-formed quinoxaline rings, particularly through C-H bond activation. nih.gov The nitrogen atoms in the quinoxaline ring can act as directing groups, guiding the catalyst to a specific C-H bond for functionalization. scispace.com This allows for the regioselective introduction of various substituents.

For example, Pd(OAc)₂ can catalyze the ortho-C–H bond arylation of 2-arylquinoxalines. scispace.com In this reaction, the quinoxaline ring itself serves as an integrated directing group, promoting mono-arylation without the formation of bis-arylated byproducts. scispace.comresearchgate.net This method is effective with a wide range of (hetero)aryl bromides. scispace.com Palladium-catalyzed reactions have also been developed for the regioselective acylation of quinoxalin-2(1H)-ones in water, offering a sustainable approach to functionalization. rsc.org Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines presents a direct route to certain novel quinoxaline derivatives without pre-functionalization. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions on Quinoxalines

| Catalyst | Substrate | Reagent | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 2-Arylquinoxalines | Aryl bromides | C-H Arylation | Quinoxaline as an integrated directing group | scispace.comresearchgate.net |

| Pd(OAc)₂ | 1-Methyl-3-phenyl quinoxaline-2(1H)-ones | Aldehydes, Benzyl alcohols | C-H Acylation | Reaction occurs in water | rsc.org |

| Pd Catalyst System | Catechols | Nitroarylamines | Reductive Annulation | Direct synthesis without pre-functionalization | rsc.org |

Nucleophilic Substitution Pathways in Quinoxaline Synthesis

The electron-deficient nature of the pyrazine ring in quinoxaline makes it susceptible to nucleophilic attack. rsc.org This property is exploited in nucleophilic aromatic substitution (SₙAr) reactions to introduce functional groups onto the quinoxaline core. udayton.edu

Halogenated quinoxalines, such as 2-chloroquinoxaline (B48734) or 2,3-dichloroquinoxaline (B139996), are common substrates for SₙAr reactions. udayton.edunih.gov The chlorine atoms act as effective leaving groups and can be displaced by a variety of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles, allowing for the formation of diverse carbon-heteroatom bonds. rsc.orgudayton.edu

Another important pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org This method allows for the direct functionalization of C-H bonds in the electron-deficient quinoxaline ring with carbanions. rsc.orgrsc.org To enhance the electrophilicity of the ring and facilitate the reaction, quinoxaline can be converted to its N-oxide, which readily reacts with a wide range of carbanions to introduce cyanoalkyl, sulfonylalkyl, and other substituents. rsc.orgresearchgate.net

Approaches for Incorporating the Pyrrolidin-1-yl-methanone Moiety

The final step in the synthesis of this compound is the formation of an amide bond between the quinoxaline-6-carboxylic acid core and pyrrolidine.

Amide Bond Formation Strategies for Methanone Linkages

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. nih.gov The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. hepatochem.comyoutube.com This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. nih.gov

The synthesis of quinoxaline-6-carboxamides starts with the corresponding quinoxaline-6-carboxylic acid. researchgate.net This intermediate is then reacted with pyrrolidine in the presence of a suitable coupling agent. A wide variety of coupling reagents are available, each with its own advantages regarding reactivity, suppression of side reactions like racemization, and compatibility with other functional groups. nih.govhepatochem.com

Commonly used coupling reagents include:

Carbodiimides : Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and prevent racemization. nih.govpeptide.com

Phosphonium Salts : Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). rsc.org

Aminium/Uronium Salts : Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.comrsc.org

Other Reagents : Propylphosphonic anhydride (B1165640) (T3P) is another effective coupling reagent used for synthesizing quinoxaline amides. nih.gov

The choice of solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) and base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) is also crucial for optimizing the reaction conditions. nih.govrsc.orgnih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features | Reference(s) |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Widely used; often requires additives (e.g., HOBt) to suppress racemization. | nih.govpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective; PyAOP is particularly good for sterically hindered couplings. | peptide.comrsc.org |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient with fast reaction times and minimal racemization. | nih.govpeptide.comrsc.org |

| Phosphonic Anhydrides | T3P | Effective for a range of amide syntheses, including quinoxaline derivatives. | nih.gov |

Introduction of Pyrrolidine Ring Systems

The introduction of a pyrrolidine ring onto a quinoxaline core can be achieved through several synthetic strategies. One of the most common methods involves the nucleophilic substitution reaction of a suitably functionalized quinoxaline with pyrrolidine. For instance, the synthesis of 3-(pyrrolidin-1-yl)quinoxaline derivatives has been successfully accomplished by reacting 2,3-dichloroquinoxaline with pyrrolidine, leading to the substitution of one of the chloro groups. elsevier.com This approach can be adapted for the synthesis of this compound by starting with a quinoxaline-6-carbonyl chloride or a similar activated carboxylic acid derivative.

Another powerful method for the construction of pyrrolidine rings fused to the quinoxaline system is through 1,3-dipolar cycloaddition reactions. This approach has been effectively used to synthesize novel dispiroindenoquinoxaline hybrids containing a pyrrolidine ring. researchgate.net In a typical reaction, an azomethine ylide, generated in situ, reacts with a dipolarophile to form the pyrrolidine ring with high regio- and diastereoselectivity. researchgate.net While this method primarily yields spirocyclic compounds, modifications to the starting materials could potentially lead to the formation of non-spirocyclic pyrrolidinylquinoxalines.

The direct N-heterocyclization of primary amines with diols, catalyzed by metal complexes such as Cp*Ir, presents another viable route for the formation of the pyrrolidine ring. organic-chemistry.org This methodology could be applied to a quinoxaline substrate bearing an appropriate amino and hydroxyl functionality to construct the pyrrolidine ring in a single step.

Below is a table summarizing various methods for introducing pyrrolidine rings in the synthesis of quinoxaline derivatives.

| Method | Description | Key Reactants | Catalyst/Conditions | Reference |

| Nucleophilic Substitution | Reaction of a halo- or otherwise activated quinoxaline with pyrrolidine. | Halogenated quinoxaline, Pyrrolidine | Base, Solvent (e.g., 1,4-dioxane) | elsevier.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring. | Indenoquinoxaline, α-amino acids, dipolarophile | Microwave irradiation or conventional heating | researchgate.nettandfonline.com |

| Intramolecular Amination | Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds. | Quinoxaline with a suitable aminoalkyl side chain | Copper catalyst | organic-chemistry.org |

| Reductive Amination | Reaction of a quinoxaline derivative containing a ketone or aldehyde with pyrrolidine followed by reduction. | Quinoxaline-carboxaldehyde, Pyrrolidine | Reducing agent (e.g., NaBH4, H2/Pd) | General Method |

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.com The synthesis of quinoxaline derivatives and their analogs has greatly benefited from the application of MCRs.

One notable example is the three-component synthesis of spiroquinoxaline-pyrrolidines. researchgate.net This reaction brings together three different building blocks in a one-pot process to construct a complex molecular architecture. The versatility of MCRs allows for the rapid generation of a library of compounds by simply varying the starting materials. For the synthesis of this compound analogs, an MCR approach could involve the reaction of a quinoxaline precursor, pyrrolidine, and a third component that introduces diversity at other positions of the quinoxaline ring.

The Ugi reaction, a well-known MCR, has also been employed in the synthesis of quinoxaline derivatives. bohrium.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct quinoxaline-containing scaffolds with a variety of functional groups. While direct synthesis of this compound via a classical Ugi reaction might be challenging, modifications or post-Ugi transformations could provide a viable route.

The following table highlights some multi-component reactions utilized in the synthesis of quinoxaline and pyrrolidine derivatives.

| Reaction Type | Components | Product | Reference |

| 1,3-Dipolar Cycloaddition | Indenoquinoxaline, α-amino acids, Chalcones | Spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids | tandfonline.com |

| Palladium-catalyzed Coupling/Hetero-annulation | 3-substituted-2-chloroquinoxalines, Propargyl alcohol, Secondary amines | 1,4-Disubstituted pyrrolo[1,2-a]quinoxalines | researchgate.net |

| Ugi Reaction | Aldehydes, Amines, Carboxylic acids, Isocyanides | Highly functionalized quinoxaline derivatives | bohrium.com |

Exploration of Novel Synthetic Pathways Towards this compound Analogs

The quest for novel and efficient synthetic routes to access diverse analogs of this compound is driven by the need for new chemical entities with improved biological activities. One promising area of exploration is the development of novel palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig cross-coupling reaction, for instance, has been successfully used to prepare piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. dntb.gov.ua A similar strategy could be envisioned for the synthesis of this compound analogs by coupling a halo-quinoxaline with pyrrolidine or a pyrrolidinyl-containing building block.

The application of green chemistry principles in the synthesis of quinoxaline derivatives is also gaining traction. The use of water as a solvent and the development of catalyst-free reaction conditions are some of the approaches being explored to make the synthesis more environmentally friendly. researchgate.net

Recent research has also focused on the synthesis of hybrid molecules that incorporate the quinoxaline-pyrrolidine scaffold with other pharmacologically active moieties. For example, novel quinoxaline derivatives bearing a pyrrolidine ring and an azo bridge have been synthesized and evaluated for their antimicrobial activities. nih.gov This highlights the potential of creating multifunctional molecules with enhanced therapeutic properties.

The table below presents some novel synthetic approaches towards quinoxaline derivatives.

| Synthetic Approach | Description | Key Features | Reference |

| Buchwald-Hartwig Cross-Coupling | Palladium-catalyzed amination reaction. | Efficient formation of C-N bonds. | dntb.gov.ua |

| One-Pot Acid-Catalyzed Reaction | Imine formation, cyclization, and oxidation in a single step. | High efficiency and step economy. | mdpi.com |

| Water-based Synthesis | Using water as a solvent for palladium-catalyzed reactions. | Environmentally friendly. | researchgate.net |

| Hybrid Molecule Synthesis | Combining the quinoxaline-pyrrolidine scaffold with other active moieties. | Potential for synergistic or multifunctional activity. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Specific NMR data for this compound is not available in the reviewed literature. A detailed analysis would typically involve the following:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the quinoxaline ring system and the pyrrolidine ring. The protons on the quinoxaline core would likely appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The protons of the pyrrolidine ring would be found in the aliphatic region, likely as multiplets due to their coupling with adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In a ¹³C NMR spectrum, separate signals would be anticipated for each unique carbon atom in the molecule. The carbonyl carbon of the methanone linker would be expected to resonate at a characteristic downfield shift. The carbons of the quinoxaline ring would appear in the aromatic region, while the pyrrolidine carbons would be observed at upfield chemical shifts.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure. COSY would reveal proton-proton couplings within the quinoxaline and pyrrolidine rings. HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide crucial information about long-range proton-carbon correlations, helping to establish the connectivity between the quinoxaline, methanone, and pyrrolidine moieties.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Detailed mass spectrometry data for this compound is not available. A standard analysis would include:

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS would be used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement, which would allow for the determination of the elemental composition of the molecule, confirming its chemical formula of C₁₃H₁₃N₃O. Analysis of the fragmentation pattern in the mass spectrum would help to further confirm the structure by identifying characteristic fragments corresponding to the quinoxaline and pyrrolidine substructures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the quinoxaline ring, the pyrrolidinyl group, and the methanone (ketone) linker.

The key vibrational modes anticipated for this molecule are:

Aromatic C-H Stretching: The C-H stretching vibrations of the quinoxaline ring are expected to appear in the region of 3100–3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations from the CH₂ groups of the pyrrolidine ring are predicted to be observed in the 3000–2850 cm⁻¹ range. libretexts.org

Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the spectrum will be the C=O stretching vibration of the methanone group. For aromatic ketones, this band is typically strong and sharp, appearing in the range of 1700–1660 cm⁻¹. mdpi.com In similar quinoxaline derivatives containing a carbonyl group, this stretching vibration has been observed around 1680 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyrazine ring of the quinoxaline moiety and the C=C bonds of the benzene ring are expected to produce a series of bands in the 1620–1450 cm⁻¹ region. scialert.net

C-N Stretching: The stretching vibration of the C-N bond linking the carbonyl group to the pyrrolidine nitrogen is anticipated to appear in the 1350-1250 cm⁻¹ range. The C-N stretching within the pyrrolidine ring itself would also contribute to absorption in this region. scialert.net

The fingerprint region, typically below 1500 cm⁻¹, will contain a complex series of bands arising from various bending and stretching vibrations, including C-H bending modes of both the aromatic and aliphatic parts of the molecule, providing a unique "fingerprint" for the compound.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoxaline Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Pyrrolidine Ring | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch | Methanone Linker | 1700 - 1660 | Strong |

| Aromatic C=C and C=N Stretch | Quinoxaline Ring | 1620 - 1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The primary chromophore in this compound is the extended π-conjugated system of the quinoxaline ring.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or chloroform) is expected to display multiple absorption bands characteristic of π → π* and n → π* electronic transitions. asmarya.edu.lyyoutube.com

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic quinoxaline system. For quinoxaline derivatives, these transitions often result in strong absorption bands in the range of 230–350 nm. researchgate.netresearchgate.net The conjugation of the carbonyl group with the quinoxaline ring may lead to a bathochromic (red) shift of these bands.

n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the quinoxaline ring or the oxygen atom of the carbonyl group, to a π* antibonding orbital. youtube.com These transitions are expected to appear as weaker, longer-wavelength absorptions, potentially above 350 nm. asmarya.edu.ly

The precise wavelengths (λ_max) and molar absorptivities (ε) of these bands are influenced by the solvent polarity and the electronic nature of the substituents. The pyrrolidinyl-methanone group at the 6-position acts as a substituent that can modulate the electronic properties and thus the absorption spectrum of the quinoxaline core. rsc.org

Table 2: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Chromophore | Predicted λ_max Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Quinoxaline Ring System | 230 - 280 | High (10,000 - 50,000) |

| π → π* | Extended Conjugated System | 300 - 350 | High (10,000 - 40,000) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, its solid-state conformation and crystal packing can be inferred from the structures of related quinoxaline derivatives. iucr.orgresearchgate.net

Crystal Packing: In the solid state, molecules would pack in a manner that maximizes stabilizing intermolecular interactions. Potential interactions that could govern the crystal lattice include:

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors of the quinoxaline ring and the nitrogen or oxygen atoms as acceptors are likely to be present. researchgate.net

π-π Stacking: The planar quinoxaline rings may engage in offset π-π stacking interactions, which are common in aromatic heterocyclic compounds and contribute significantly to crystal stability. nih.gov

Table 3: Predicted Crystallographic Parameters and Structural Features for this compound

| Parameter | Predicted Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Quinoxaline Ring | Essentially planar |

| Pyrrolidine Ring | Non-planar (envelope or twist conformation) |

Advanced Characterization Techniques: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to highlight different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would partition the crystal packing into contributions from various atom-atom contacts. Based on analyses of similar heterocyclic compounds, the following interactions are expected to be the most significant contributors to the total Hirshfeld surface area: nih.govimist.maresearchgate.net

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on both the quinoxaline and pyrrolidine moieties. They generally cover a large percentage of the molecular surface.

N···H / H···N and O···H / H···O Contacts: These contacts are indicative of the weak C-H···N and C-H···O hydrogen bonds discussed previously. They often appear as distinct sharp spikes in the 2D fingerprint plots derived from the Hirshfeld surface.

The analysis provides a quantitative breakdown of these interactions, offering a deeper understanding of the forces that stabilize the crystal structure.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution to Hirshfeld Surface | Nature of Interaction |

|---|---|---|

| H···H | ~40 - 50% | van der Waals forces |

| C···H / H···C | ~20 - 30% | van der Waals, weak C-H···π |

| N···H / H···N | ~5 - 15% | Weak C-H···N hydrogen bonds |

Computational Chemistry and Molecular Modeling Studies of Pyrrolidin 1 Yl Quinoxalin 6 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By applying DFT calculations, typically using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), a wealth of information about Pyrrolidin-1-yl(quinoxalin-6-yl)methanone can be obtained. researchgate.net These calculations can predict key quantum chemical parameters that govern the molecule's reactivity and stability.

One of the primary outputs of DFT calculations is the optimization of the molecule's geometry, providing the most stable three-dimensional arrangement of its atoms. From this optimized structure, further analyses can be performed. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) analysis can be conducted based on the DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. This information is invaluable for predicting how this compound might interact with biological macromolecules.

Table 1: Predicted Quantum Chemical Parameters for this compound using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | Electron donating ability | |

| LUMO Energy | Electron accepting ability | |

| HOMO-LUMO Gap | Chemical reactivity and stability | |

| Dipole Moment | Polarity and intermolecular interactions | |

| Ionization Potential | Energy required to remove an electron | |

| Electron Affinity | Energy released upon gaining an electron |

Note: The values in this table are illustrative and would need to be calculated using specific DFT software.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. For this compound, docking simulations can be performed against a variety of protein targets to assess its potential as an inhibitor or modulator. Quinoxaline (B1680401) derivatives have been studied for their inhibitory effects on targets such as DNA gyrase and various protein kinases. nih.gov

Docking algorithms explore numerous possible conformations and orientations of the ligand within the binding site of a protein, calculating a scoring function to estimate the binding affinity for each pose. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The resulting binding energy values provide a quantitative measure of the ligand's potential efficacy. A lower binding energy generally indicates a more stable protein-ligand complex.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. By analyzing the docked pose of this compound, it is possible to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. This information is crucial for understanding the structural basis of its activity and for guiding further structural modifications to enhance potency and selectivity. For instance, docking studies on similar quinoxaline derivatives have revealed critical interactions with residues in the active sites of enzymes like EGFR. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

| Binding Energy (kcal/mol) | |

| Key Interacting Residues | |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking |

Note: The values in this table are for illustrative purposes and would be specific to a particular protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of both the ligand and the protein-ligand complex over time. While molecular docking provides a static picture of the binding event, MD simulations can validate the stability of the docked pose and explore the flexibility of the ligand within the binding site.

An MD simulation of this compound bound to a target protein would involve simulating the movement of atoms over a specific period, typically nanoseconds to microseconds. Analysis of the simulation trajectory can reveal important information about the stability of the key interactions identified in docking studies. Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone can be monitored to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted. For a class of compounds including this compound, a QSAR model could be developed by synthesizing and testing a series of analogues with variations in their structure.

The process involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electronic, or quantum chemical in nature. These descriptors are then used as independent variables in a statistical model, with the biological activity as the dependent variable. Techniques such as multiple linear regression or machine learning algorithms can be employed to build the QSAR model. A validated QSAR model can then be used to predict the activity of this compound and to prioritize the synthesis of new derivatives with potentially improved activity. nih.gov

Virtual Screening Methodologies for Library Design and Prioritization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov this compound could be a starting point for the design of a focused chemical library for virtual screening.

Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinities. Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, such as a derivative of this compound, to identify other molecules in a database with similar properties. nih.gov These methodologies allow for the rapid and cost-effective prioritization of compounds for experimental testing, significantly accelerating the drug discovery process.

In Silico Approaches for ADMET Prediction and Lead Optimization

The development of new therapeutic agents involves a rigorous evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In the early stages of drug discovery, in silico computational tools have become indispensable for predicting these properties, thereby reducing the time and cost associated with experimental studies. For a novel compound such as this compound, a range of computational models can be employed to assess its drug-likeness and potential for lead optimization. These approaches leverage the chemical structure of the molecule to forecast its pharmacokinetic and toxicological profile.

The process of lead optimization is a critical phase in drug discovery that aims to enhance the desirable characteristics of a lead compound, such as its biological activity, selectivity, and ADMET properties. danaher.com Computational methods, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics, are instrumental in this phase. danaher.com

In silico ADMET prediction for this compound would involve the use of various software and web-based platforms that utilize algorithms derived from large datasets of experimentally determined ADMET properties. These tools can predict a wide array of parameters, as illustrated in the tables below. The predictions are based on the compound's structural similarity to molecules with known properties. For instance, studies on various quinoxaline derivatives have successfully employed in silico ADMET and molecular modeling analyses to evaluate their therapeutic potential. nih.govmdpi.comnih.govmssm.edu

Physicochemical Properties and Drug-Likeness

A fundamental step in ADMET prediction is the calculation of physicochemical properties that influence a compound's behavior in a biological system. These properties are often evaluated against established "rules" of drug-likeness, such as Lipinski's Rule of Five, which predict oral bioavailability. For this compound, these parameters can be computationally estimated.

Interactive Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | < 500 g/mol | Yes |

| LogP (Lipophilicity) | < 5 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Molar Refractivity | 40-130 | Within range |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Within range |

Pharmacokinetic Predictions

Beyond basic physicochemical properties, computational models can predict specific pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion. These predictions are crucial for understanding how the compound might behave in the body. For example, in silico studies on other novel quinoxaline derivatives have been used to predict their absorption and distribution profiles. mdpi.commssm.edu

Interactive Table 2: Predicted Pharmacokinetic Properties of this compound

| ADME Parameter | Predicted Outcome | Implication for Lead Optimization |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable for oral administration. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. mdpi.com |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | May limit central nervous system side effects. |

| CNS Permeability | Low | Potentially low activity in the central nervous system. nih.gov |

| Plasma Protein Binding | High | May affect the free fraction of the drug. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Requires further investigation to avoid drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Lower likelihood of rapid renal clearance. |

Toxicity Predictions

Early identification of potential toxicity is a key aspect of lead optimization. Computational toxicology models can predict a range of adverse effects, helping to prioritize compounds with a lower risk of toxicity. These models are trained on data from preclinical and clinical studies of a vast number of compounds.

Interactive Table 3: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Risk | Significance in Drug Development |

| AMES Mutagenicity | Non-mutagen | Low risk of causing genetic mutations. mdpi.com |

| Carcinogenicity | Non-carcinogen | Reduced concern for long-term cancer risk. |

| Hepatotoxicity | Low risk | Lower probability of causing liver damage. mdpi.com |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Reduced likelihood of cardiac-related adverse effects. nih.gov |

| Skin Sensitization | Low risk | Minimal potential to cause allergic skin reactions. |

Lead Optimization Strategies

The data generated from these in silico predictions would guide the lead optimization process for this compound. For instance, if the predicted intestinal absorption is low, medicinal chemists could modify the structure to improve its lipophilicity or reduce its polar surface area. If a potential for inhibiting a specific CYP450 enzyme is identified, structural modifications can be made to mitigate this risk. The goal of lead optimization is to iteratively refine the molecule's structure to achieve a balance of high potency, selectivity, and favorable ADMET properties. nih.gov The insights gained from computational modeling are crucial for making informed decisions in this iterative process, ultimately leading to the selection of a clinical candidate with a higher probability of success.

Structure Activity Relationship Sar of Pyrrolidin 1 Yl Quinoxalin 6 Yl Methanone Analogs

Impact of Substitutions on the Quinoxaline (B1680401) Ring System

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, and its substitution pattern is a primary determinant of biological activity. nih.gov Modifications at various positions on this bicyclic system can alter electronic properties, steric hindrance, and the potential for hydrogen bonding, thereby modulating the affinity and selectivity for specific molecular targets.

Positional Effects of Substituents on Biological Activity

Research into quinoxalin-6-amine analogs, which are structurally related to quinoxaline-6-carboxamides, has provided a clear SAR framework. nih.gov A focused library of compounds with variations at the 2, 3, and 6-positions was synthesized to probe the scaffold for antiproliferative activity against a panel of cancer cell lines. nih.gov

The nature of the substituents at the R¹ and R² positions (corresponding to positions 2 and 3 on the quinoxaline ring) has a significant impact on potency. Analogs featuring heterocyclic rings like furan (B31954) at these positions demonstrated notable activity. For instance, a bisfuranylquinoxalineurea analog was identified as having low micromolar potency against a panel of cancer cell lines. nih.gov

Furthermore, modifications of the amine group at the 6-position showed that converting it to a urea (B33335) derivative was a successful strategy. The activity is sensitive to the nature of the substituent on the urea nitrogen. Small, aromatic groups appear to be favorable. The data suggests that bulky or flexible chains might be detrimental to activity, whereas planar, rigid systems could enhance binding.

A study on quinoxaline derivatives as ASK1 inhibitors systematically modified the quinoxaline ring (moiety C). nih.gov It was found that introducing methyl or methoxy (B1213986) groups at the 6- and 7-positions influenced the inhibitory activity, highlighting the sensitivity of these positions to substitution. For example, a compound with 6,7-dimethyl substitution showed potent activity. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoxaline Analogs (Data derived from studies on quinoxalin-6-amine urea derivatives) nih.gov

| Compound ID | R¹ / R² Substituent (Position 2/3) | R³ Substituent (Position 6, Urea) | Cell Line | IC₅₀ (µM) |

| 7c | Furan | Phenyl | A549 (Lung) | 3.2 |

| 7c | Furan | Phenyl | HT29 (Colon) | 4.1 |

| 7c | Furan | Phenyl | PC3 (Prostate) | 2.9 |

| 7d | Thiophene (B33073) | Phenyl | A549 (Lung) | 6.5 |

| 7d | Thiophene | Phenyl | HT29 (Colon) | 8.2 |

| 7d | Thiophene | Phenyl | PC3 (Prostate) | 5.8 |

| 7a | Methyl | Phenyl | A549 (Lung) | >20 |

| 7b | Phenyl | Phenyl | A549 (Lung) | >20 |

Influence of Heterocyclic Substituents on the Quinoxaline Core

The incorporation of heterocyclic substituents, particularly at the 2- and 3-positions of the quinoxaline core, is a key strategy for modulating biological activity. nih.gov Studies have shown that five-membered aromatic heterocycles are particularly effective.

In a library of antiproliferative quinoxaline ureas, analogs with 2,3-bis(furan-2-yl) substituents consistently displayed higher potency than those with methyl or phenyl groups at the same positions. nih.gov This suggests that the furan rings may engage in specific, favorable interactions within the binding pocket of the biological target, which could involve hydrogen bonding with the furan oxygen or pi-stacking interactions. Similarly, thiophene substituents also conferred significant activity, though slightly less potent than the furan analogs, indicating that the nature of the heteroatom can fine-tune the compound's efficacy. nih.gov This highlights the importance of the electronic and steric properties of the heterocyclic systems in achieving potent biological activity.

Role of the Pyrrolidine (B122466) Ring in Modulating Activity

The pyrrolidine ring is a versatile scaffold in drug design, valued for its ability to explore three-dimensional space due to its non-planar, puckered nature. nih.gov Its stereochemistry, substitution, and conformational state are critical factors that modulate the activity of Pyrrolidin-1-yl(quinoxalin-6-yl)methanone analogs.

Stereochemical Considerations and Enantioselectivity

The stereogenicity of the carbon atoms in the pyrrolidine ring is a paramount consideration. Different stereoisomers of a molecule can exhibit vastly different biological profiles due to the enantioselective nature of their protein targets. nih.gov The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into a binding site.

For instance, in the development of G-protein coupled receptor 40 (GRP40) agonists containing a pyrrolidine scaffold, it was demonstrated that stereochemistry could completely alter the binding mode. nih.gov A specific cis-configuration of a substituent on the pyrrolidine ring favored a pseudo-axial conformation of another key pharmacophoric group, which was essential for agonistic activity. nih.gov This principle underscores the necessity of controlling the stereochemistry during the synthesis of pyrrolidine-containing quinoxaline analogs to ensure the optimal presentation of key functional groups to the biological target. Stereoselective synthesis methods are therefore crucial for producing the desired, most active enantiomer. nih.gov

Effects of Substitutions within the Pyrrolidine Moiety

For example, the introduction of a sterically demanding tert-butyl group at the C-4 position of a proline ring (a pyrrolidine-2-carboxylic acid) was shown to strongly favor a pseudoequatorial orientation. nih.gov This effect forces the pyrrolidine ring into a specific puckered conformation, thereby reducing its flexibility and pre-organizing it for receptor binding. Similarly, strategically placed fluorine atoms can control the ring's pucker through stereoelectronic effects. nih.gov These findings suggest that substitution on the pyrrolidine moiety of this compound could be a powerful tool to enhance potency by constraining the molecule into its most active shape.

Conformational Flexibility and Rigidity of the Pyrrolidine Ring

The pyrrolidine ring is not flat and typically exists in one of two predominant puckered conformations known as envelope conformers (specifically, Cγ-exo and Cγ-endo). nih.gov The equilibrium between these conformers can be controlled by the strategic placement of substituents. nih.gov This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site. However, in many cases, locking the ring into a single, optimal conformation leads to a significant increase in binding affinity and, consequently, biological activity. nih.govnih.gov

Importance of the Methanone (B1245722) Linker in Molecular Recognition

The methanone linker, the carbonyl group (C=O) bridging the pyrrolidine and quinoxaline moieties, is a cornerstone of the molecular architecture of this compound and its analogs. Its significance in molecular recognition extends beyond merely connecting the two key heterocyclic systems; it actively participates in the binding process, influencing the compound's affinity and specificity for its biological target.

The carbonyl oxygen of the methanone linker is a potent hydrogen bond acceptor. This characteristic allows it to form crucial hydrogen bonds with specific amino acid residues within the binding pocket of a target protein. These interactions are often a primary determinant of the compound's binding affinity. Molecular docking studies on various quinoxaline derivatives have highlighted the ability of such amide or methanone linkers to engage with key residues, thereby anchoring the molecule in an optimal orientation for further interactions. For instance, in kinase inhibitors, the amide carbonyl group is frequently observed to form a hydrogen bond with the main chain NH of specific amino acids in the hinge region of the kinase.

Furthermore, the methanone linker imparts a degree of rigidity to the molecule. This conformational constraint is vital as it reduces the entropic penalty upon binding to the target, a thermodynamically favorable event that contributes to higher affinity. The planar nature of the amide bond can influence the relative orientation of the pyrrolidine and quinoxaline rings, pre-organizing the molecule into a conformation that is complementary to the binding site.

Strategic Modifications for Optimizing Target Specificity and Potency

The quest to enhance the therapeutic index of lead compounds like this compound involves a systematic and strategic modification of its molecular structure. The goal is to amplify its potency against the intended target while minimizing off-target effects, thereby improving its specificity.

One of the most explored strategies involves the modification of the quinoxaline scaffold itself. The introduction of various substituents at different positions of the quinoxaline ring can significantly impact the compound's biological activity. For example, the addition of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or nitro groups, can modulate the electronic properties of the aromatic system and potentially lead to stronger interactions with the target. Conversely, electron-donating groups, like methoxy or methyl groups, can also be employed to fine-tune the electronic and steric profile of the molecule. The position of these substituents is crucial, as demonstrated in studies where halogenation at specific positions of the quinoxaline ring led to a significant increase in inhibitory potency.

Alterations to the pyrrolidine ring also present a viable optimization strategy. Modifying the size of the aliphatic ring or introducing substituents on the pyrrolidine ring can influence the compound's lipophilicity and its fit within the binding pocket. These changes can affect the compound's pharmacokinetic properties as well.

Bioisosteric replacement is another powerful tool in the medicinal chemist's arsenal. This involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological activity or metabolic stability. For instance, the methanone linker could be replaced with other linkers like a sulfonamide or a reversed amide to probe for different interaction patterns and conformational preferences. Similarly, the quinoxaline core can be considered a bioisostere of other heterocyclic systems like quinoline (B57606) or naphthalene, and such replacements have been explored to modulate activity.

Pharmacological Targets and Mechanisms of Action of Pyrrolidin 1 Yl Quinoxalin 6 Yl Methanone

Interaction with Enzyme Systems

In addition to kinases, the pyrrolidine (B122466) and quinoxaline (B1680401) moieties are known to interact with a variety of other enzyme systems, suggesting a broader potential pharmacological profile for Pyrrolidin-1-yl(quinoxalin-6-yl)methanone.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. Its inhibition leads to increased levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. Both quinoxaline and pyrrolidine structures are features of known DPP-4 inhibitors. For instance, a series of 4-substituted proline amides, which are pyrrolidine derivatives, have been evaluated as DPP-4 inhibitors. One such compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, was found to be a potent DPP-4 inhibitor with an IC50 of 13 nM. Furthermore, novel compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold have been designed and shown to be promising selective DPP-4 inhibitors. The presence of both a pyrrolidine and a quinoxaline moiety in this compound suggests a strong rationale for its evaluation as a potential DPP-4 inhibitor.

Alpha-Mannosidase and Alpha-Glucosidase Inhibition

Pyrrolidine derivatives are well-documented as inhibitors of glycosidase enzymes, which are involved in carbohydrate metabolism and processing.

Alpha-Mannosidase: Functionalized pyrrolidines have been shown to inhibit alpha-mannosidase activity. For a polyhydroxylated pyrrolidine to be a potent inhibitor of human alpha-mannosidases, it generally requires specific stereochemistry at multiple carbon centers, mimicking mannofuranose. While this compound is not a polyhydroxylated pyrrolidine, the presence of the pyrrolidine ring itself is a key feature of many alpha-mannosidase inhibitors.

Alpha-Glucosidase: Inhibition of α-glucosidase is another therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. Pyrrolidine derivatives have been extensively studied as α-glucosidase inhibitors. The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including those for diabetes. Similarly, certain quinoxaline derivatives have demonstrated inhibitory activity against α-glucosidase. The combination of these two scaffolds in this compound makes it a candidate for investigation as an α-glucosidase inhibitor.

The inhibitory activities of some related compounds are presented in the table below.

| Compound Class | Target Enzyme | IC50/Inhibitory Percentage |

| Pyrrolidine Derivatives | α-Glucosidase | Varied |

| Quinoxaline Derivatives | α-Glucosidase | 28.95 ± 0.04%–75.36 ± 0.01% |

| Pyrrolidine Derivatives | α-Mannosidase | Varied (e.g., Ki = 135 nM for a specific derivative) |

| Quinoxaline-Sulfonamide Derivatives | DPP-4 | IC50 values in the low micromolar range for active compounds |

| 4-Substituted Proline Amides | DPP-4 | IC50 = 13 nM for a specific derivative |

Cyclooxygenase (COX-1 and COX-2) Enzyme Modulation

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, are involved in the synthesis of prostaglandins. While there is no direct evidence of this compound acting on COX enzymes, derivatives of both quinoxaline (in the form of quinazoline) and pyrrolidine (in the form of pyrrolizine) have been investigated as COX inhibitors.

Some quinazoline (B50416) derivatives have been synthesized and shown to exhibit good to excellent inhibitory activity toward COX-1. In other studies, pyrazole (B372694) derivatives have been developed as selective COX-2 inhibitors. Additionally, certain N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives have been evaluated as dual COX/5-LOX inhibitors, with IC50 values for COX-1 and COX-2 in the micromolar range. These findings in related heterocyclic systems suggest that the potential for this compound to modulate COX activity could be a subject for future research.

The following table summarizes the COX inhibitory activity of some related compound classes.

| Compound Class | Target Enzyme | IC50 Range |

| Quinazoline Derivatives | COX-1 | 0.064–3.14 μM |

| Pyrrolizine Derivatives | COX-1 | 2.45–5.69 µM |

| Pyrrolizine Derivatives | COX-2 | 0.85–3.44 µM |

Inhibition of DprE1 Enzyme

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. While direct evidence of this compound as a DprE1 inhibitor is not prominently documented in publicly available research, the broader class of quinoxaline derivatives has been investigated for antitubercular properties. nih.gov The core quinoxaline structure is a key feature in several reported DprE1 inhibitors. This suggests that the this compound scaffold could potentially be explored for activity against this enzyme, although specific inhibitory data is not currently available.

Other Enzyme Modulatory Activities

The versatility of the quinoxaline scaffold extends to the modulation of various other enzymes critical in human disease. Research into structurally related compounds has revealed a range of enzyme inhibitory activities.

Notably, derivatives of quinoxaline have been synthesized and evaluated as inhibitors of several kinases. For instance, 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been identified as inhibitors of TGF-β type I receptor kinase (ALK5), a key player in cell growth, differentiation, and apoptosis. nih.gov One of the most active compounds in this series demonstrated an IC50 value of 0.28 µM against ALK5. nih.gov

Furthermore, the discovery of a dibromo substituted quinoxaline derivative as a potent inhibitor of apoptosis signal-regulated kinase 1 (ASK1) highlights another avenue of enzyme modulation. nih.gov This compound exhibited an IC50 value of 30.17 nM and showed a good safety profile in normal human liver cells. nih.gov The inhibition of ASK1 is a promising strategy for treating conditions like non-alcoholic steatohepatitis. nih.gov

Additionally, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated as potential inhibitors of Akt kinase (also known as Protein Kinase B), a central node in cell signaling pathways that govern cell survival, growth, and proliferation. tandfonline.com

| Enzyme Target | Quinoxaline Derivative Class | Reported Activity |

| TGF-β type I receptor kinase (ALK5) | 3-substituted-4-(quinoxalin-6-yl) pyrazoles | IC50 = 0.28 µM (most active compound) nih.gov |

| Apoptosis signal-regulated kinase 1 (ASK1) | Dibromo substituted quinoxaline | IC50 = 30.17 nM nih.gov |

| Akt Kinase | Pyrrolo[1,2-a]quinoxaline derivatives | Investigated as potential inhibitors tandfonline.com |

Receptor Antagonism and Agonism (e.g., Orexin (B13118510) Receptors)

While information on the interaction of this compound with orexin receptors is not available, studies on related structures indicate that the pyrrolidinyl-quinoxaline scaffold can interact with other receptor systems. A study focused on 5-pyrrolidinyl substituted perhydroquinoxalines found that these compounds act as peripherally restricted κ-opioid receptor agonists. nih.gov These derivatives demonstrated high affinity and selectivity for the κ-opioid receptor over other opioid and non-opioid receptors. nih.gov One of the synthesized compounds, 14b , effectively inhibited a pain response in mice with an ED50 of 2.35 mg/kg, an effect attributed to the activation of peripheral κ-opioid receptors. nih.gov This finding underscores the potential of the pyrrolidinyl-quinoxaline core to be adapted for receptor-targeted therapies.

DNA/RNA Synthesis Inhibition and DNA Damage Induction

The quinoxaline scaffold has been shown to interact with nucleic acids, leading to the inhibition of DNA and RNA synthesis and, in some cases, the induction of DNA damage. A notable study demonstrated that a pyrrolidine-derived quinoxaline scaffold can be chemically tuned to bind to and inhibit the internal ribosomal entry site (IRES) RNA of the Hepatitis C virus (HCV). acs.org This interaction effectively blocks the translation of the viral RNA, a critical step in the HCV life cycle. acs.org This research highlights the potential for these compounds to act as RNA-targeted therapeutic agents.

Impact on Cellular Processes: Apoptosis Induction and Cell Cycle Arrest

A significant body of research points to the ability of quinoxaline derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, making them a promising class of anticancer agents. srikvcpharmacy.com

Quinoxaline urea (B33335) analogs have been shown to specifically induce apoptosis in an Mcl-1 dependent manner. researchgate.net Mcl-1 is a pro-survival protein of the Bcl-2 family, and its inhibition can trigger the apoptotic cascade. Furthermore, some quinoxaline derivatives have been found to act synergistically with other pro-apoptotic agents like ABT-737 to enhance the induction of apoptosis. researchgate.net

The inhibition of kinases such as ASK1 and Akt by quinoxaline derivatives, as mentioned earlier, also has direct implications for apoptosis. nih.govtandfonline.com ASK1 is involved in stress-induced apoptotic pathways, while Akt is a key promoter of cell survival; their inhibition can therefore shift the cellular balance towards apoptosis.

Biological Activities and Therapeutic Potential of Pyrrolidin 1 Yl Quinoxalin 6 Yl Methanone and Its Analogs

Antimicrobial Efficacy

Quinoxaline (B1680401) derivatives are recognized for their potent and broad-spectrum antimicrobial activities. sapub.orgontosight.ai The core structure serves as a versatile template for the development of novel agents to combat bacterial, fungal, and mycobacterial infections. researchgate.netresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative)

Derivatives of the quinoxaline nucleus have shown significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some quinoxaline derivatives is believed to involve the inhibition of bacterial DNA synthesis by altering its structure, potentially through intercalation with DNA. tandfonline.com

A study investigating 3-(pyrrolidin-1-yl)quinoxaline derivatives revealed their potent antibacterial action. elsevier.com Specifically, certain analogs demonstrated excellent activity against Bacillus pumilus (Gram-positive) and Enterobacter cloacae (Gram-negative), with Minimum Inhibitory Concentration (MIC) values comparable to the standard antibiotic, Ciprofloxacin. elsevier.com For instance, some derivatives recorded MIC values as low as 3.91 µg/mL against B. pumilis and 7.8 µg/mL against E. cloacae. elsevier.com Another study highlighted the effectiveness of a quinoxaline derivative compound against Methicillin-Resistant Staphylococcus aureus (MRSA), with most isolates showing low MICs between 1–4 μg/mL, indicating promising efficacy against this resistant pathogen. nih.gov

The antibacterial potential is further exemplified by novel 2,3-diaminoquinoxaline derivatives, which have shown significant activity against various bacterial strains. Molecular docking studies suggest these compounds may act by binding to the quinolone-binding site of S. aureus DNA gyrase, a crucial enzyme for bacterial replication. tandfonline.com Spiropyrrolidine derivatives tethered to an indeno-quinoxaline core have also exhibited good activity against clinically isolated strains, with one compound showing a potent MIC of 3.95 µM against Staphylococcus aureus. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3-(pyrrolidin-1-yl)quinoxaline derivatives | Bacillus pumilus | 3.91 - 15.6 µg/mL | elsevier.com |

| 3-(pyrrolidin-1-yl)quinoxaline derivatives | Enterobacter cloacae | 7.8 - 15.6 µg/mL | elsevier.com |

| Quinoxaline derivative | MRSA | 1 - 4 µg/mL | nih.gov |

| Spiropyrrolidine indeno-quinoxaline hybrid | Staphylococcus aureus | 3.95 µM | nih.gov |

Antifungal Activity

The antifungal properties of quinoxaline derivatives have been explored against various fungal pathogens, including those affecting plants and humans. rsc.orgmdpi.com A series of novel quinoxaline-triazole compounds were synthesized and evaluated for their antifungal effects against Candida species. acs.org One particular compound, 5d, demonstrated notable activity against Candida glabrata and Candida krusei with a MIC90 value of 2 μg/mL, which was eight times more active than the reference drug fluconazole (B54011) against C. krusei. acs.org

Another study on 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, confirmed its broad-spectrum antifungal activity against different Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, showing efficacy comparable to or higher than Amphotericin B in vitro. nih.gov Furthermore, research into quinoxaline-2-oxyacetate hydrazide derivatives revealed remarkable inhibitory activities against several plant pathogenic fungi. For example, one compound exhibited an EC50 value of 0.20 μg/mL against Rhizoctonia solani, showcasing potency greater than the commercial fungicide pyrimethanil. mdpi.com Similarly, other synthesized quinoxaline derivatives showed potent activity against Rhizoctonia solani, with EC50 values superior to the commercial agent azoxystrobin. rsc.org

| Compound Class | Fungal Strain | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Quinoxaline-triazole derivative (5d) | Candida krusei | MIC90 = 2 μg/mL | acs.org |

| Quinoxaline-triazole derivative (5d) | Candida glabrata | MIC90 = 2 μg/mL | acs.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida species | High efficacy compared to Amphotericin B | nih.gov |

| Quinoxaline-2-oxyacetate hydrazide derivative | Rhizoctonia solani | EC50 = 0.15 μg/mL | mdpi.com |

| Quinoxaline derivative (5j) | Rhizoctonia solani | EC50 = 8.54 μg/mL | rsc.org |

Antitubercular Activity

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb). nih.gov These compounds are reported to have a novel mechanism of action, distinct from current antitubercular drugs, potentially involving the inhibition of DNA gyrase. nih.gov

Research on esters of quinoxaline 1,4-di-N-oxide demonstrated potent anti-Mtb activity, with some derivatives showing MIC values as low as 0.50 µg/mL against the H37Rv strain. nih.gov Another study reported on a series of novel quinoxaline-alkynyl derivatives, of which seven compounds were found to have significant activity with MIC90 values below 10 µM. nih.gov It was noted that compounds bearing a nitro group at the 6-position of the quinoxaline ring were generally more active. nih.gov More recently, a new category of quinoxaline di-N-oxides containing an amino acid side chain also exhibited promising antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM, comparable to clinically used drugs. mdpi.com

Antiviral Properties

The quinoxaline scaffold is a key component in the development of agents against a variety of viral pathogens. rsc.orgproquest.comnih.gov These compounds have shown potential by targeting different stages of the viral life cycle. proquest.comnih.gov

Activity against Respiratory Pathogens

Quinoxaline derivatives have been identified as promising antiviral agents, particularly against respiratory viruses. researchgate.netrsc.org Their mechanism of action can involve targeting viral proteins essential for replication. For instance, some quinoxaline-based compounds have been shown to inhibit the RNA-binding ability of the nucleocapsid protein (N.P.) of human coronaviruses. nih.gov

In the context of influenza viruses, certain isatin (B1672199) derivatives, including an indolo[2,3-b]quinoxaline hybrid, have demonstrated antiviral capabilities against the H1N1 strain. nih.gov A recent study on novel pyrrolidine-bearing quinoxaline hybrids identified a compound with very high activity against the H1N1 virus, showing an IC50 of 1.76 µM. nih.gov The same study also tested activity against SARS-CoV-2, where the compound inhibited the virus with an IC50 of 1.06 µM, potentially by inhibiting the virus's RNA-dependent RNA polymerase (RdRp) and spike glycoprotein. nih.gov

Anti-HIV Activity

Quinoxaline derivatives represent an important class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.gov They have shown high potency in inhibiting the HIV reverse transcriptase (RT) enzyme and viral replication in cell cultures. nih.gov

One quinoxaline derivative, S-2720, was identified as a very potent inhibitor of HIV-1 RT activity and replication. asm.org It belongs to a class of RT inhibitors that bind differently to the enzyme compared to other known NNRTIs. asm.org In another study, the design and synthesis of novel quinoxaline derivatives led to the identification of two compounds with good anti-HIV activity against the IIIB strain of HIV-1. nih.govadvion.com A systematic review highlights that many drug candidates with a quinoxaline core have been identified as potent inhibitors of HIV-1 reverse transcriptase. proquest.com A separate research effort focusing on designing quinoxaline compounds to target the RT enzyme also led to the discovery of two selective and potent inhibitors with a high selectivity index. nih.gov

Anticancer and Antitumor Research

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with research focusing on their ability to inhibit the growth of various cancer cell lines and modulate key cellular pathways involved in cancer progression. researchgate.netmdpi.com

Analogs of Pyrrolidin-1-yl(quinoxalin-6-yl)methanone have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. Studies have shown that the substitution pattern on the quinoxaline ring is crucial for activity. For instance, certain 2,3-substituted quinoxalin-6-amine analogs have shown growth inhibitory effects. nih.gov Compounds with furan (B31954) substitutions at the 2 and 3-positions were found to be particularly active. nih.gov

One study identified a bisfuranylquinoxalineurea analog, compound 7c , which demonstrated low micromolar potency against a variety of cancer cell lines, including those from the lung (A549), pancreas (Aspc1), colon (HT29), breast (MDAMB231), prostate (PC3), and ovaries (SKOV3). nih.gov Further investigation revealed that this compound induces apoptosis through the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP). nih.gov

Another series of novel quinoxaline-based derivatives were designed as PARP-1 inhibitors. mdpi.com The most potent of these, a dimethyl pyrazole (B372694) compound (5 ), showed significant antiproliferative activity against the BRCA-1-mutated breast cancer cell line MDA-MB-436, being approximately four times more potent than the reference drug Olaparib. mdpi.com

Table 1: Antiproliferative Activity of Quinoxaline Analogs

| Compound | Cancer Cell Line | Activity/Potency | Reference |

|---|---|---|---|

| Compound 7c (bisfuranylquinoxalineurea analog) | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3 | Low micromolar potency | nih.gov |

| Compound 5 (dimethyl pyrazole derivative) | MDA-MB-436 (BRCA-1 mutated breast cancer) | IC₅₀ = 2.57 µM | mdpi.com |

| Olaparib (Reference) | MDA-MB-436 (BRCA-1 mutated breast cancer) | IC₅₀ = 8.90 µM | mdpi.com |

| Compound 4a (2-aminoimidazole–linked quinoxaline Schiff base) | SKOV3 | 82.3% inhibition at 50 μg/mL | researchgate.net |

| Compound 4a (2-aminoimidazole–linked quinoxaline Schiff base) | HCT-116 | 69.0% inhibition at 50 μg/mL | researchgate.net |

Sirtuin 6 (Sirt6) has emerged as a promising therapeutic target for various human diseases, including cancer and age-related conditions. nih.gov The activation of Sirt6 is considered a potential strategy for treatment. Research has led to the identification of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. nih.gov

In a study focused on developing Sirt6 activators, a series of compounds were synthesized and evaluated. Through structure-activity relationship (SAR) investigations, compound 21 , which features a 4-methylpiperazin-1-yl moiety, was identified as a potent activator of Sirt6. Further optimization led to the development of compound 38 , which demonstrated enhanced activation. Docking studies suggest that this class of compounds binds to an extended pocket on the Sirt6 protein, with specific interactions, such as π-cation interactions with Trp188, stabilizing the binding. nih.gov